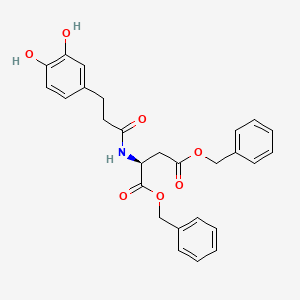

3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide

Overview

Description

CAY10485, formally known as N-[3-(3,4-dihydroxyphenyl)-1-oxopropyl]-L-aspartic acid, bis(phenylmethyl) ester, is a compound with significant biological activity. It is primarily recognized for its role as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase-1 and acyl-coenzyme A: cholesterol acyltransferase-2. These enzymes are involved in the formation of cholesterol esters from cholesterol and long-chain fatty acyl-coenzyme A, which is a critical process in cholesterol metabolism and the development of atherosclerosis .

Preparation Methods

The synthesis of CAY10485 involves several steps, starting with the preparation of 3,4-dihydroxyphenylpropionic acid. This compound is then reacted with L-aspartic acid dibenzyl ester to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

CAY10485 undergoes various chemical reactions, including:

Oxidation: It inhibits copper-mediated oxidation of low-density lipoproteins by 91% at a concentration of 2 micromolar.

Substitution: The compound can participate in substitution reactions due to the presence of reactive hydroxyl groups on the phenyl ring.

Hydrolysis: The ester groups in CAY10485 can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents like copper ions, and hydrolyzing agents such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

-

Anticholesterolemic Effects

- Research indicates that this compound exhibits significant lipid-lowering properties. It has been shown to inhibit human acyl-CoA:cholesterol acyltransferase-1 and -2 activities, with IC50 values around 60 µM and 95 µM, respectively. This inhibition contributes to reduced cholesterol storage and transport within cells, making it a candidate for anti-atherosclerotic therapies .

- Antioxidant Properties

- CNS Activity

- Antimicrobial Activity

- Diabetes Management

Case Studies and Research Findings

Potential Therapeutic Applications

Given its multifaceted biological activities, 3,4-dihydroxy hydrocinnamic acid (L-aspartic acid dibenzyl ester) amide holds promise for various therapeutic applications:

- Cardiovascular Disease : Its lipid-lowering and antioxidant properties suggest a role in managing dyslipidemia and preventing atherosclerosis.

- Neurological Disorders : Potential CNS activity could lead to novel treatments for conditions such as Alzheimer's or Parkinson's disease.

- Infection Control : Its antimicrobial properties may contribute to developing new antibiotics or antifungal agents.

Mechanism of Action

CAY10485 exerts its effects by inhibiting the activity of acyl-coenzyme A: cholesterol acyltransferase-1 and acyl-coenzyme A: cholesterol acyltransferase-2. These enzymes catalyze the formation of cholesterol esters from cholesterol and long-chain fatty acyl-coenzyme A. By inhibiting these enzymes, CAY10485 reduces the formation of cholesterol esters, which can help in managing cholesterol levels and preventing the development of atherosclerosis .

Comparison with Similar Compounds

CAY10485 is unique in its dual inhibition of both acyl-coenzyme A: cholesterol acyltransferase-1 and acyl-coenzyme A: cholesterol acyltransferase-2. Similar compounds include:

Pyripyropene A: An inhibitor of acyl-coenzyme Acholesterol acyltransferase-1.

CI-976: An inhibitor of acyl-coenzyme Acholesterol acyltransferase-2.

Avasimibe: A dual inhibitor of acyl-coenzyme Acholesterol acyltransferase-1 and acyl-coenzyme Acholesterol acyltransferase-2, similar to CAY10485.

CAY10485 stands out due to its high potency and specific inhibition of both enzyme isoforms, making it a valuable tool in research related to cholesterol metabolism and cardiovascular diseases .

Biological Activity

3,4-Dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide, also known as CAY10485, is a compound that has garnered interest due to its potential biological activities, particularly in the realm of cholesterol metabolism and cardiovascular health. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C27H27NO7

- Molecular Weight : 477.51 g/mol

- CAS Number : 615264-62-5

- Form : Crystalline solid

- Solubility :

- DMF: 20 mg/ml

- DMSO: 20 mg/ml

- Ethanol: 20 mg/ml

- Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml

- Boiling Point : 727.6 ± 60.0 °C (predicted)

- Density : 1.292 ± 0.06 g/cm³ (predicted)

- pKa : 9.77 ± 0.10 (predicted) .

3,4-Dihydroxy Hydrocinnamic acid amide functions primarily as an inhibitor of cholesterol acyltransferases ACAT-1 and ACAT-2. These enzymes are crucial in the esterification of cholesterol, a key process in lipid metabolism and homeostasis. By inhibiting these enzymes, the compound may reduce cholesterol ester formation, potentially leading to lower levels of cholesterol in the bloodstream and impacting conditions such as atherosclerosis .

Effects on Lipid Metabolism

Research indicates that this compound can modulate lipid profiles in various biological systems:

- Inhibition of Cholesterol Esterification : In vitro studies have demonstrated that CAY10485 effectively inhibits ACAT activity in cell lines, leading to decreased cholesterol ester levels .

- Impact on Atherosclerosis Models : Animal studies have shown that administration of this compound can result in reduced plaque formation in atherosclerotic models, suggesting its potential as a therapeutic agent for cardiovascular diseases .

Case Studies

- In Vitro Studies on Cell Lines :

- Animal Model Research :

- Clinical Implications :

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3,4-dihydroxy hydrocinnamic acid (L-aspartic acid dibenzyl ester) amide?

- Methodological Answer : The compound can be synthesized via amidation reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and the amino group of L-aspartic acid dibenzyl ester. Evidence from optimized protocols highlights the use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF), followed by purification via column chromatography. Structural confirmation requires NMR (e.g., H and C) and mass spectrometry (ESI-MS) to validate the ester and amide linkages .

Q. How is the compound structurally characterized to confirm regioselectivity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Distinct peaks for aromatic protons (δ 6.7–7.2 ppm) and benzyl ester groups (δ 5.1–5.3 ppm).

- Mass Spectrometry : ESI-MS (negative mode) showing [M-H] ions (e.g., m/z 404.2 for related derivatives) .

- HPLC : Purity ≥98% is confirmed using reverse-phase C18 columns with UV detection at 280 nm .

Q. What is the primary pharmacological target of this compound?

- Methodological Answer : The compound acts as a dual inhibitor of cholesterol acyltransferase-1 (ACAT-1) and ACAT-2, with IC values of 95 µM and 81 µM, respectively. Activity is validated using ACAT enzymatic assays with radiolabeled cholesterol substrates and human microsomal preparations .

Advanced Research Questions

Q. How do the differing IC values for ACAT-1 and ACAT-2 inform mechanistic studies?

- Methodological Answer : The 14 µM difference suggests isoform-specific interactions. Computational docking (e.g., AutoDock Vina) can model binding to ACAT-1/2 active sites, while site-directed mutagenesis identifies critical residues (e.g., catalytic histidine). Cross-validation with kinetic assays (e.g., determination) clarifies competitive vs. non-competitive inhibition .

Q. How can researchers resolve contradictions in reported inhibitory potency across cell-based vs. cell-free assays?

- Methodological Answer : Discrepancies may arise from membrane permeability or off-target effects. Strategies include:

- Lipidomics : Quantify intracellular cholesterol ester accumulation via LC-MS.

- ACAT-Specific Probes : Use fluorescent inhibitors (e.g., F12511) as competitive controls.

- Permeability Assays : Compare IC in intact cells vs. lysates using Caco-2 monolayers .

Q. What in vitro models are suitable for studying its metabolic stability?

- Methodological Answer : Human colonic microbiota models (anaerobic batch cultures) assess catabolism, with LC-MS/MS quantifying metabolites like dihydrocaffeic acid. Hepatic microsomal stability assays (CYP450 enzymes) evaluate phase I metabolism, while plasma protein binding (ultrafiltration) informs bioavailability .

Q. How can computational tools optimize its pharmacokinetic profile?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict solubility and logP. QSAR models prioritize derivatives with enhanced ACAT affinity. ADMET predictors (e.g., SwissADME) flag liabilities like poor oral bioavailability or P-glycoprotein efflux .

Q. What analytical strategies differentiate degradation products during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) coupled with UPLC-QTOF-MS identifies hydrolyzed esters or oxidized catechol groups. Forced degradation (acid/base/oxidative stress) reveals major pathways, while XRPD monitors crystallinity changes affecting shelf life .

Q. Key Research Gaps

- Metabolite Identification : Structural elucidation of microbial degradation products (e.g., dihydrocaffeic acid adducts) .

- Isoform Selectivity : Rational design of ACAT-1 vs. ACAT-2 selective inhibitors using cryo-EM structures.

- In Vivo Efficacy : Pharmacodynamic studies in atherosclerosis models (e.g., ApoE mice) to validate ACAT inhibition.

Properties

IUPAC Name |

dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEUAEKNRYBOTP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653142 | |

| Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615264-62-5 | |

| Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.